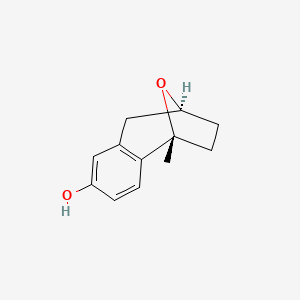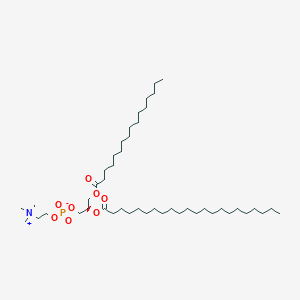
1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:0 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and docosanoyl respectively. It derives from a hexadecanoic acid and a docosanoic acid.
Wissenschaftliche Forschungsanwendungen
Physical and Chemical Properties
- Critical Micellar Concentration and Analytical Techniques : The critical micellar concentration of 1-Hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine and its analogs has been determined. This understanding is crucial for assessing their behavior in biological systems, as they are likely to be present as monomolecular species at concentrations used in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
Synthesis and Applications in Study of Biological Properties
- Arsenic-Containing Phosphatidylcholines : A synthetic process has been developed for arsenic-containing phosphatidylcholines, including 1-O-hexadecanoyl-2-docosanoyl-sn-glycero-3-phosphocholine, facilitating studies into their biological and toxicological properties in food sources like herring caviar (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
Membrane Biophysics and Lipid Mixtures
- Phase Behavior in Lipid Mixtures : Research on lipid mixtures containing this compound has contributed to understanding the phase behavior and properties of lipid bilayers and monolayers, which is significant for cellular membrane studies (Dumaual, Jenski, & Stillwell, 2000).
Novel Synthesis and Characterization
- Synthesis of Unusual Phospholipids : The synthesis and characterization of unique phospholipid molecular species, including this compound, provide insights into their structural properties and potential applications (Dasgupta, Ayanoglu, Tomer, & Djerassi, 1987).
Fluorescent Probes in Studying Lipid Bilayers
- Mixing Properties of Phosphatidylcholine/Phosphatidylethanolamine Bilayers : The use of fluorescent probes in the study of mixing properties of lipid bilayers containing this compound has provided insights into lipid domain formation and lateral mobility (Ahn & Yun, 1999).
Comparative Studies of Lipid Bilayers
- Comparison of Phosphatidylcholines in Bilayers : Comparative studies of lipid bilayers incorporating this compound have shed light on the unique properties imparted by different fatty acids in the lipid structure (Zerouga, Jenski, & Stillwell, 1995).
Membrane Elastic Stress and Function
- Impact on Membrane Elastic Stress and Protein Function : Research on the structure of lipid bilayers containing this compound has implications for understanding membrane elastic stress and its effects on integral receptor proteins like rhodopsin (Mihailescu & Gawrisch, 2006).
Lipid Chain Dynamics and Membrane Properties
- Influence on Membrane Dimensions and Hydration : Studies on the effects of unsaturated lipid chains, including those in this compound, on membrane dimensions, molecular order, and hydration provide valuable insights into the biophysical properties of cell membranes (Binder & Gawrisch, 2001).
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis and Hypotensive Properties : The enzymatic synthesis of compounds related to this compound has been studied, highlighting their potential biological importance and hypotensive properties (Wykle, Malone, & Snyder, 1980).
Drug Delivery Systems
- Synthesis for Drug Delivery Applications : The synthesis of phosphatidylcholine compounds containing this compound for use in drug delivery systems demonstrates the potential pharmaceutical applications of these lipids (Zerouga, Stillwell, & Jenski, 2002).
Eigenschaften
Molekularformel |
C46H92NO8P |
|---|---|
Molekulargewicht |
818.2 g/mol |
IUPAC-Name |
[(2R)-2-docosanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H92NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3/t44-/m1/s1 |
InChI-Schlüssel |
GHBAFISLPNCOEP-USYZEHPZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




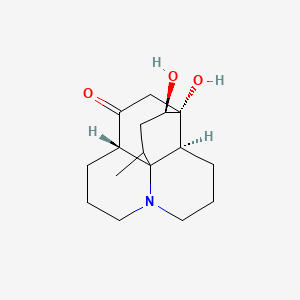
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A(2-)](/img/structure/B1263063.png)



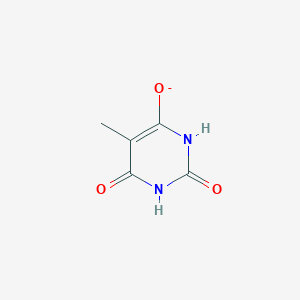
![1-[(2,6-Difluorophenyl)sulfonyl]-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine](/img/structure/B1263068.png)
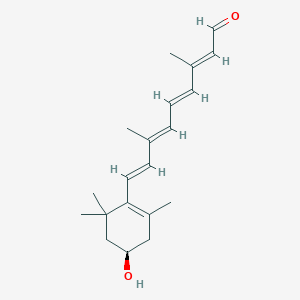
![TG(16:0/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263071.png)
![N-[4-[(2,6-difluorophenyl)sulfonylamino]butyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263072.png)
![(4R,7R,10S,13S,15Z,17R,19S)-7-[(2-bromo-1H-indol-3-yl)methyl]-4-(4-hydroxyphenyl)-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone](/img/structure/B1263073.png)
